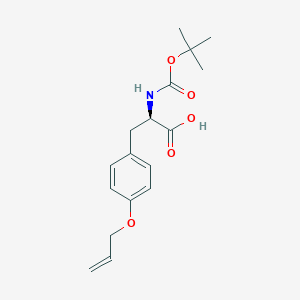

Boc-D-tyr(all)-OH

Description

Contextualization within Non-Natural Amino Acid Chemistry and Peptide Science

The field of peptide science has been significantly advanced by the incorporation of non-natural amino acids into peptide chains. bachem.com These synthetic components can bestow novel structural and functional properties upon the resulting peptides, such as enhanced stability, increased potency, and improved pharmacokinetic profiles. bachem.com Boc-D-tyr(all)-OH is a prime example of such a valuable synthetic tool.

The "D" configuration of the amino acid is particularly significant. Most natural peptides are composed of L-amino acids and are susceptible to rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-tyrosine from this compound, can render the resulting peptides resistant to enzymatic cleavage, thereby increasing their biological half-life and therapeutic potential. rsc.org

Furthermore, the protection strategy employed in this compound is central to its utility in peptide synthesis. The Boc group is a well-established temporary protecting group for the α-amino function, readily removed under acidic conditions. ethz.ch The allyl group protecting the tyrosine side chain, however, is stable to these conditions. fiveable.meorganic-chemistry.org This stability defines it as an "orthogonal" protecting group. fiveable.me The allyl group can be selectively removed under very mild conditions, typically using a palladium(0) catalyst, without disturbing the Boc group or other common protecting groups like Fmoc. fiveable.meorganic-chemistry.org This orthogonal strategy is crucial for the synthesis of complex peptides, enabling site-specific modification of the tyrosine side chain after it has been incorporated into a peptide. fiveable.meresearchgate.net This allows for the introduction of labels, cross-linking agents, or other functionalities at a precise location within the molecule. ethz.ch

Significance as a Chiral Building Block in Advanced Organic Synthesis

Beyond peptide chemistry, this compound serves as a valuable chiral building block in advanced organic synthesis. The concept of "chiral pool synthesis" involves using readily available, enantiomerically pure molecules like amino acids as starting materials to construct complex target molecules with defined stereochemistry. researchgate.net Tyrosine, in particular, is an economical and versatile starting point for the synthesis of various bioactive compounds, including alkaloids. researchgate.net

The D-configuration of this compound provides a fixed stereocenter, which can direct the formation of new stereocenters during a synthetic sequence. The true synthetic versatility of this compound, however, lies in the reactivity of its allyl group. Far from being a simple placeholder, the allylic double bond can act as a functional handle for a variety of carbon-carbon bond-forming reactions. organic-chemistry.org

For instance, the allyl group can participate in powerful reactions such as alkene metathesis. nih.govacs.org Researchers have utilized cross-metathesis with O-allyl tyrosine derivatives to synthesize unnatural amino acid analogues like homotyrosine. nih.govacs.org Ring-closing metathesis offers a pathway to cyclic amino acid derivatives, which are of great interest in medicinal chemistry for their conformationally constrained structures. nih.govacs.org This ability to use the allyl group to build molecular complexity makes this compound a powerful tool for the asymmetric synthesis of complex natural products and other chiral molecules.

Overview of Research Paradigms Utilizing this compound

The unique characteristics of this compound have led to its use in several research areas, primarily focused on the creation of novel peptides and related molecules with enhanced or specific biological functions.

| Research Application | Molecule Type | Key Advantage of using this compound |

| Therapeutic Peptide Development | Proteolytically stable peptide analogs | The D-tyrosine residue imparts resistance to enzymatic degradation, increasing in-vivo stability. rsc.org |

| Bioconjugation and Imaging | Labeled peptides | The orthogonal allyl group allows for selective deprotection and subsequent attachment of fluorescent probes or imaging agents to the tyrosine side chain. ethz.ch |

| Synthesis of Complex Natural Products | Cyclic peptides, Alkaloids | Serves as a chiral building block with a functional handle (allyl group) for advanced synthetic transformations like metathesis. researchgate.netnih.gov |

| Drug Discovery | Peptidomimetics and targeted therapies | The ability to create conformationally constrained or specifically functionalized peptides helps in designing molecules that interact with high specificity and efficacy with biological targets. ethz.chchemimpex.com |

In drug development, this compound is particularly valuable for creating targeted therapies. ethz.ch The ability to selectively functionalize the tyrosine residue via the allyl group allows for the conjugation of peptides to drug molecules or delivery systems, enhancing their efficacy and targeting capabilities. ethz.chchemimpex.com For example, it has been used in the synthesis of peptide analogs investigated as enzyme inhibitors, where precise structural modifications are key to achieving high potency and selectivity. nih.gov

The synthesis of complex cyclic peptide natural products, such as mannopeptimycin β, has utilized Boc-D-tyrosine derivatives. rsc.org While this specific synthesis may have used a different side-chain protection, it highlights the importance of D-amino acid building blocks in accessing complex natural structures. The orthogonal nature of the allyl group in this compound provides an even greater level of synthetic flexibility for such endeavors, allowing for late-stage modifications that would otherwise be challenging. fiveable.me

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-α-tert-Butyloxycarbonyl-O-allyl-D-tyrosine |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | Fluorenylmethyloxycarbonyl |

| D-Tyrosine | (R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid |

| L-Tyrosine | (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid |

| Homotyrosine | 2-Amino-4-(4-hydroxyphenyl)butanoic acid |

| Mannopeptimycin β | A cyclic hexapeptide natural product |

| Galaxamide | A cyclic pentapeptide natural product |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRNENSHUFZBH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Tyr All Oh

Stereoselective Synthesis Pathways for D-Tyrosine Derivatives

The chirality of the α-carbon in D-tyrosine is a critical determinant of its biological activity and its utility in the synthesis of complex molecules. Therefore, establishing and maintaining this stereocenter is of paramount importance.

Enantioselective Approaches to D-Tyrosine Precursors

The synthesis of D-tyrosine precursors with high enantiomeric purity can be achieved through several methodologies, with enzymatic and chemoenzymatic routes being particularly prominent for their high selectivity and environmentally benign reaction conditions. researchgate.net

One common enzymatic approach is the "hydantoinase process." This multi-enzyme system utilizes a hydantoin racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic mixture of 5'-(4-hydroxyphenyl)methylhydantoin into D-tyrosine with high yield and enantioselectivity. peptide.com Another strategy involves the use of D-amino acid dehydrogenases, which can catalyze the reductive amination of the corresponding α-keto acid, 4-hydroxyphenylpyruvic acid, to produce D-tyrosine. Current time information in Bocas del Toro, PA.

Chemoenzymatic methods combine the strengths of chemical synthesis and biocatalysis. For instance, a chemical synthesis can be used to produce a racemic or prochiral precursor, followed by an enzymatic resolution or asymmetric transformation to yield the desired D-enantiomer. The Strecker synthesis, a classic method for amino acid production, can be adapted to produce racemic tyrosine, which can then be resolved using enzymes. google.com

A summary of common enantioselective approaches is presented in the table below.

| Method | Key Enzymes/Reagents | Precursor | Advantages |

| Hydantoinase Process | Hydantoin racemase, D-hydantoinase, D-carbamoylase | 5'-(4-hydroxyphenyl)methylhydantoin | High yield and enantioselectivity |

| Reductive Amination | D-amino acid dehydrogenase | 4-hydroxyphenylpyruvic acid | Direct conversion to D-tyrosine |

| Chemoenzymatic Synthesis | Chemical synthesis + Enzymatic resolution | Racemic tyrosine or prochiral precursor | Versatility in precursor synthesis |

Control of Stereochemical Integrity During Synthesis

Maintaining the stereochemical integrity of the α-carbon throughout the synthetic sequence is crucial to avoid the formation of diastereomeric mixtures, which can be challenging to separate. Racemization, the process of converting a chiral molecule into a mixture of enantiomers, can occur under harsh reaction conditions, such as strong acids or bases, or elevated temperatures.

During the subsequent O-allylation and N-Boc protection steps, careful selection of reaction conditions is essential. For instance, the use of mild bases and controlled temperatures during these transformations helps to minimize the risk of epimerization at the α-carbon. The bulky nature of the Boc protecting group can also help to sterically hinder the abstraction of the α-proton, thus preserving the stereochemical configuration.

It is standard practice to monitor the enantiomeric purity of the intermediates and the final product using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to ensure that the desired stereochemistry is maintained.

O-Allylation Strategies for Tyrosine Phenolic Hydroxyl Group

Direct Allylation Procedures

Direct O-allylation of the phenolic hydroxyl group is a common and straightforward approach. This typically involves the reaction of N-protected D-tyrosine with an allyl halide, such as allyl bromide, in the presence of a base. The N-α-Boc protected D-tyrosine is a suitable substrate for this reaction.

A general procedure involves dissolving Boc-D-tyrosine in a suitable solvent, such as dimethylformamide (DMF) or acetone, and treating it with a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. google.com Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). Subsequently, allyl bromide is added to the reaction mixture, and the allylation proceeds via a Williamson ether synthesis mechanism.

The reaction conditions, including the choice of base, solvent, and temperature, can influence the yield and selectivity of the reaction. The table below summarizes typical conditions for direct O-allylation.

| Reagent | Base | Solvent | Temperature |

| Allyl Bromide | K₂CO₃ | DMF | Room Temperature to 50°C |

| Allyl Bromide | NaH | THF/DMF | 0°C to Room Temperature |

| Allyl Bromide | Cs₂CO₃ | Acetonitrile (B52724) | Room Temperature |

Indirect Allylation through Protecting Group Manipulations

In some cases, an indirect approach to O-allylation may be necessary, particularly when other functional groups in the molecule are sensitive to the conditions of direct allylation. This strategy involves the use of an orthogonal protecting group for the phenolic hydroxyl group that can be selectively removed and replaced with an allyl group.

For example, the phenolic hydroxyl group of tyrosine can be protected with a benzyl (Bzl) group. creative-peptides.com Following the protection of the α-amino group with Boc, the benzyl group can be removed through catalytic hydrogenation. The resulting free hydroxyl group can then be allylated under the conditions described for direct allylation. This multi-step process provides greater control over the synthesis, especially in the context of more complex molecules. The choice of an appropriate orthogonal protecting group is critical for the success of this strategy. iris-biotech.de

N-alpha-tert-Butyloxycarbonyl (Boc) Protection Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino group in peptide synthesis and the synthesis of amino acid derivatives. sigmaaldrich.com Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, (Boc)₂O. The protection of the α-amino group of D-tyrosine is typically carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran (THF)/water, in the presence of a base. rsc.org The base, often sodium hydroxide or triethylamine, serves to deprotonate the amino group, increasing its nucleophilicity towards the (Boc)₂O.

The reaction is generally performed at room temperature and proceeds with high yield. A typical procedure involves dissolving D-tyrosine in an aqueous basic solution and then adding a solution of (Boc)₂O in an organic solvent. After the reaction is complete, the Boc-D-tyrosine can be isolated by acidification and extraction.

The table below outlines common conditions for the N-Boc protection of D-tyrosine.

| Reagent | Base | Solvent System | Temperature |

| (Boc)₂O | NaOH | Water/Dioxane | Room Temperature |

| (Boc)₂O | Triethylamine | Water/THF | Room Temperature |

| (Boc)₂O | Na₂CO₃ | Water/Acetone | 0°C to Room Temperature |

The stability of the Boc group to a variety of conditions, including catalytic hydrogenation and mildly basic conditions, makes it an excellent choice for the synthesis of Boc-D-tyr(all)-OH, as it remains intact during the O-allylation of the phenolic hydroxyl group.

Introduction of the Boc Protecting Group

The initial step in the synthesis is the protection of the α-amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group. This is a well-established procedure in peptide chemistry, typically carried out by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. rsc.orgucla.edu The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

A representative experimental procedure involves dissolving D-tyrosine in an aqueous solution of a base such as sodium hydroxide or potassium hydroxide. google.com To this solution, di-tert-butyl dicarbonate is added, often dissolved in an organic solvent like dioxane or tetrahydrofuran to ensure miscibility. rsc.org The reaction is typically stirred at room temperature for several hours. Upon completion, an acidic workup is performed to neutralize the excess base and protonate the carboxylate, leading to the precipitation or extraction of the N-Boc-D-tyrosine product. ucla.edu

| Parameter | Condition | Typical Yield (%) | Reference |

| Starting Material | D-tyrosine | - | ucla.edu |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | - | ucla.edu |

| Base | Sodium Hydroxide / Potassium Hydroxide | - | google.com |

| Solvent | Water/Dioxane or Water/THF | - | rsc.org |

| Reaction Temperature | Room Temperature | - | rsc.org |

| Reaction Time | 12-24 hours | - | rsc.org |

| Workup | Acidification (e.g., with HCl) | 90-95 | ucla.edugoogle.com |

| Note: This interactive table provides typical conditions for the Boc protection of tyrosine. |

Orthogonal Protection Scheme Considerations

With the α-amino group protected, the next step is the protection of the phenolic hydroxyl group on the side chain of tyrosine with an allyl group. This is commonly achieved through a Williamson ether synthesis, where the phenoxide ion of Boc-D-tyrosine reacts with an allyl halide, such as allyl bromide, in the presence of a base.

The choice of the Boc group for the α-amino function and the allyl group for the side chain is a classic example of an orthogonal protection strategy. Orthogonal protecting groups are crucial in multi-step synthesis as they can be removed under distinct reaction conditions without affecting each other. peptide.com The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the allyl group is stable to acids but can be selectively removed under neutral conditions using a palladium catalyst. peptide.com This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.

| Protecting Group | Typical Cleavage Conditions | Stability |

| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl in dioxane) | Stable to base and hydrogenolysis |

| Allyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to acid and base |

| Note: This interactive table illustrates the orthogonality of the Boc and Allyl protecting groups. |

Purification Methodologies for Research-Grade this compound

Achieving high purity is essential for the use of this compound in peptide synthesis. The purification of the final product typically involves chromatographic techniques followed by crystallization or precipitation.

Chromatographic Separation Techniques

Column chromatography is a primary method for the purification of this compound. Given the moderate polarity of the molecule, normal-phase chromatography using silica (B1680970) gel as the stationary phase is often effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the product from the column, separating it from unreacted starting materials and by-products.

For analytical purposes and for assessing purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid), is commonly employed for the analysis of protected amino acids. nih.gov

Recrystallization and Precipitation Strategies

Following chromatographic purification, recrystallization is often used to obtain highly pure, crystalline this compound. The choice of solvent is critical for successful recrystallization. A solvent system is sought in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Boc-protected amino acids, common recrystallization solvents include mixtures of ethyl acetate and hexane, or dichloromethane (B109758) and petroleum ether. google.com

Alternatively, if the product is obtained as an oil or does not readily crystallize, precipitation can be an effective purification method. This involves dissolving the crude product in a small amount of a good solvent and then adding a poor solvent (an anti-solvent) to induce precipitation of the pure compound. nih.govgoogle.com For Boc-amino acid derivatives, dissolving the compound in a solvent like diethyl ether and then adding a non-polar solvent such as hexane can lead to the precipitation of the purified product. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. In the context of this compound synthesis, several areas can be addressed.

One of the core tenets of green chemistry is the use of safer, more environmentally benign solvents. rsc.org Traditional solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF), are facing increased scrutiny due to their toxicity. greentech.fr Research into greener alternatives has identified solvents like propylene (B89431) carbonate as viable replacements for both coupling and deprotection reactions in solution-phase peptide synthesis. rsc.orgsemanticscholar.org The synthesis of the Boc-protected intermediate can also be performed in greener solvent systems, such as water-dioxane or water-THF mixtures, which reduces the reliance on more hazardous organic solvents. rsc.org

Incorporation Strategies of Boc D Tyr All Oh in Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-D-tyr(all)-OH and similar protected D-tyrosine derivatives are standard building blocks for introducing D-tyrosine residues in Boc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.comsigmaaldrich.compeptide.com SPPS offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification processes, as the growing peptide chain is covalently attached to an insoluble resin support. thieme-connect.deiris-biotech.de The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach in SPPS. biosynth.com Boc-SPPS can be advantageous in specific scenarios, such as in the synthesis of peptides prone to aggregation or those containing base-sensitive moieties. rsc.org

Coupling Reagent Selection and Optimization

The formation of the amide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide is a critical step in SPPS. The choice of coupling reagent significantly impacts the efficiency of this reaction and helps to minimize side reactions like racemization. mdpi.com

Commonly used coupling reagents in peptide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium/guanidinium salts such as BOP, PyBOP, HBTU, and HATU. peptide.comiris-biotech.dersc.org

Carbodiimides (DCC, DIC): These are classic coupling reagents. peptide.com Activation of the carboxylic acid with a carbodiimide (B86325) can form a highly reactive O-acylisourea intermediate, which is susceptible to racemization. mdpi.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, are often used. mdpi.compeptide.com

Uronium/Guanidinium Salts (HBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid coupling with minimal racemization, especially when HOBt is added. peptide.com HATU is often preferred for its faster reaction times and reduced epimerization. peptide.comrsc.org However, excess HATU should be avoided as it can cap the N-terminus of the peptide chain. peptide.com

Recent advancements have introduced improved carbodiimide-based methods, such as CarboMAX, which utilizes a higher ratio of carbodiimide to amino acid for faster activation and reduced epimerization. merel.si The selection of the optimal coupling reagent and conditions is often sequence-dependent and may require empirical optimization. mdpi.com

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective; may require additives like HOBt to suppress racemization. mdpi.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | Efficient coupling; byproducts of BOP can be hazardous. peptide.com |

Resin Compatibility and Loading Considerations

The choice of solid support is fundamental to the success of SPPS. The properties of the resin, such as its composition and cross-linking, influence solvent swelling, reaction kinetics, and the final cleavage of the peptide.

Merrifield Resin: This is a classic chloromethylated polystyrene resin, cross-linked with divinylbenzene, and is a popular choice for Boc-based peptide synthesis. peptide.compeptide.com The first Boc-protected amino acid is typically attached to the resin via nucleophilic displacement of the chloride. peptide.com A common method involves converting the Boc-amino acid to its cesium salt, which is then reacted with the resin. sigmaaldrich.com

Wang Resin: This resin has a p-alkoxybenzyl alcohol linker and is also widely used in peptide synthesis. peptide.com While originally designed for the Fmoc strategy, it can be adapted for Boc chemistry. The first amino acid is esterified to the hydroxyl group of the resin, often using a symmetrical anhydride (B1165640) in the presence of a catalyst like DMAP. sigmaaldrich.com However, this method can lead to racemization for sensitive amino acids. sigmaaldrich.com

Trityl and 2-Chlorotrityl Resins: These resins are highly acid-labile, which allows for the cleavage of the peptide from the resin under mild acidic conditions that leave many side-chain protecting groups intact. peptide.com This is particularly useful for the synthesis of protected peptide fragments. peptide.com

The degree of resin loading, or substitution, is a critical parameter that needs to be carefully controlled. Overloading the resin can lead to steric hindrance and incomplete coupling reactions, especially for longer or "difficult" sequences.

Table 2: Common Resins for Boc-SPPS

| Resin Type | Linker Type | Key Features |

|---|---|---|

| Merrifield | Chloromethyl | Robust, classic resin for Boc chemistry; peptide cleaved with strong acids like HF. peptide.com |

| Wang | p-Alkoxybenzyl alcohol | Allows for cleavage under milder acidic conditions (e.g., TFA) to yield a peptide acid. |

Automated Synthesis Protocols

The repetitive nature of SPPS, with its cycles of deprotection, washing, and coupling, makes it highly amenable to automation. iris-biotech.denih.gov Automated peptide synthesizers significantly improve efficiency and reproducibility.

Boc-SPPS automation typically involves the use of strong acids like trifluoroacetic acid (TFA) for the repeated removal of the N-terminal Boc group. nih.gov Reagents like TBTU, in combination with HOBt, have been successfully adapted for automated Boc-SPPS, offering efficient coupling and shorter cycle times compared to older methods using DCC. luxembourg-bio.com Modern automated protocols, including those assisted by microwave energy, can further accelerate synthesis. researchgate.netmdpi.com Microwave-assisted SPPS can enhance coupling and deprotection rates, although conditions must be carefully optimized to prevent side reactions like racemization. researchgate.netresearchgate.net

Minimization of Epimerization During Coupling

Epimerization, the change in the configuration of a chiral center, is a significant side reaction in peptide synthesis, particularly for amino acids prone to racemization like histidine and cysteine. mdpi.comamazonaws.com The risk of epimerization is highest during the activation step of the coupling reaction. mdpi.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical integrity. mdpi.com

Several strategies are employed to minimize epimerization:

Choice of Coupling Reagent: Uronium/guanidinium salt reagents like HATU are known to suppress racemization more effectively than carbodiimides alone. mdpi.compeptide.com The addition of HOBt or HOAt is a standard practice to reduce the risk. mdpi.com

Reaction Conditions: Lowering the temperature of the coupling reaction can limit the extent of epimerization for sensitive amino acids. researchgate.net The choice of base is also critical; sterically hindered bases like diisopropylethylamine (DIPEA) or collidine are often used. researchgate.net

Pre-activation Time: Shortening the time the amino acid remains in its activated state before coupling can reduce the opportunity for racemization. researchgate.net

Protecting Groups: For particularly susceptible amino acids like histidine, the choice of side-chain protecting group can influence the rate of epimerization. amazonaws.com

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production or for the synthesis of very long peptides through the condensation of protected fragments. thieme-connect.degoogle.com this compound can be readily utilized in solution-phase methodologies. Standard coupling reagents such as DCC/HOBt are often employed to mediate amide bond formation. rsc.org

Segment Condensation Methodologies

Segment condensation is a powerful strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide. thieme-connect.degoogle.com This approach can be more efficient than a stepwise synthesis for long sequences. thieme-connect.de

In this context, a peptide fragment containing a C-terminal this compound could be synthesized and then, after deprotection of its carboxylic acid, coupled to another peptide fragment with a free N-terminus. The selection of coupling reagents for segment condensation is critical to avoid racemization of the C-terminal residue of the activating fragment. thieme-connect.de Reagents like TBTU have been shown to be effective for fragment coupling. peptide.com This strategy has been applied in the synthesis of complex peptide drugs. google.comgoogle.com

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| tert-Butyloxycarbonyl | Boc |

| Allyl | all |

| Benzyl | Bzl |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| 1-Hydroxybenzotriazole | HOBt |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| Trifluoroacetic acid | TFA |

| Diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

Fragment Coupling Strategies

Fragment coupling is a powerful strategy for the synthesis of large peptides, where smaller, protected peptide segments are synthesized independently and then joined together. The use of this compound within a peptide fragment requires careful selection of coupling reagents and reaction conditions to ensure efficient amide bond formation without compromising the integrity of the protecting groups or causing racemization.

In this approach, a peptide fragment containing C-terminal this compound would have its Boc group removed using acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine for subsequent coupling. google.com Conversely, a fragment containing this compound at its N-terminus must have its C-terminal carboxyl group activated to react with the N-terminal amine of another fragment. thieme-connect.de The choice of coupling reagents is critical for the success of the ligation. A variety of reagents have been evaluated for fragment coupling, both in solution and on solid phase, with the goal of achieving high yields and minimizing side reactions. researchgate.net

Common coupling strategies applicable to fragments containing modified amino acids like this compound include the use of carbodiimides or phosphonium and uronium salts. thieme-connect.deresearchgate.net The selection depends on the specific nature of the fragments being coupled, including their solubility and the presence of sensitive functional groups. The allyl ether on the tyrosine side chain is generally stable to standard peptide coupling conditions, preserving it for later modifications.

Table 1: Common Coupling Reagents for Peptide Fragment Condensation

| Reagent Class | Examples | Typical Solvent(s) | Key Features |

|---|---|---|---|

| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) | Water, DMF | Often used with additives like HOBt to suppress racemization. researchgate.net |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMF, DCM | Highly efficient but produces an insoluble urea (B33335) byproduct. thieme-connect.de | |

| Uronium Salts | HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DMF | Fast coupling rates and low racemization. researchgate.net |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy) tripyrrolidinophosphonium hexafluorophosphate) | DMF | Effective for sterically hindered couplings. researchgate.net |

| Triazine-based | DMTMM (4-(4,6-dimethoxy mdpi.comnih.govpeptide.comtriazin-2-yl)-4-methyl-morpholinium chloride) | Water | Useful for aqueous-phase couplings. researchgate.net |

Integration into Peptidomimetics and Constrained Peptide Architectures

The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, aiming to create molecules with improved pharmacological profiles compared to their natural peptide counterparts. sigmaaldrich.com Peptidomimetics often feature modifications that increase resistance to enzymatic degradation, enhance receptor affinity, and improve bioavailability. nih.govdiva-portal.org this compound is a valuable precursor for such modifications due to its dual features of a D-amino acid configuration and a chemically tractable allyl side chain. These features allow for the construction of constrained peptide architectures, where the molecule's conformation is locked into a specific, biologically active shape. mdpi.com

The strategic incorporation of an allyl-modified D-tyrosine like this compound is guided by several key design principles aimed at optimizing peptide function.

Enhancing Proteolytic Stability : Peptides composed of natural L-amino acids are often rapidly degraded by proteases in vivo. The inclusion of D-amino acids, such as D-tyrosine, disrupts the stereochemistry recognized by these enzymes, significantly increasing the metabolic stability of the peptide. nih.govnih.govresearchgate.net

Inducing Conformational Constraints : The allyl group on the tyrosine side chain serves as a chemical handle for intramolecular cross-linking. A primary application is in hydrocarbon stapling, where two allyl-containing residues within a peptide chain are covalently linked using a ring-closing metathesis (RCM) reaction. mdpi.com This cyclization strategy is used to stabilize secondary structures, particularly α-helices, which are often critical for biological function. mdpi.com The placement of the allyl-modified residues, for example at the i and i+4 or i and i+7 positions, is a critical design parameter for effectively inducing and stabilizing helical conformations. mdpi.com

Creating Versatile Scaffolds : The allyl group is a versatile functional group that can participate in various chemical reactions beyond metathesis, such as palladium-catalyzed alkylations, providing a point for further molecular elaboration or conjugation. nih.govacs.org This allows a core peptide structure to be diversified, creating libraries of related compounds with potentially different properties.

The introduction of this compound into a peptide sequence has profound effects on its three-dimensional structure, driven by both the D-configuration of the alpha-carbon and the nature of the allyl side chain.

Impact of the D-Amino Acid : In a sequence of L-amino acids, a single D-amino acid acts as a potent "helix breaker" but can be a strong promoter of specific turn structures, such as type I' or type II' β-turns. mdpi.comresearchgate.net This ability to induce turns is a powerful tool in peptide design for mimicking loops in proteins or for creating compact, folded structures. While substitutions of L- for D-amino acids can be destabilizing in native protein folds like α-helices and β-sheets, they are synthetically valuable for achieving non-natural conformations with desired biological activities. nih.gov

Impact of the Allyl Group and Cyclization : The allyl side chain itself introduces a non-natural functionality that can influence local backbone torsion angles. researchgate.net However, its most significant conformational impact is realized upon covalent cross-linking. Through ring-closing metathesis, the allyl group enables the formation of a rigid hydrocarbon staple that locks the peptide into a specific conformation. mdpi.com This constraint reduces the entropic penalty of binding to a target receptor and can stabilize desired secondary structures, such as α-helices, that would otherwise be transient in a short, linear peptide. mdpi.com The resulting cyclic peptidomimetic has a well-defined and stable architecture, which is advantageous for developing potent and selective therapeutic agents. diva-portal.org

Table 2: Influence of D-Amino Acids and Allyl Group Cyclization on Peptide Structure

| Structural Feature | Effect on Peptide Conformation | Rationale |

|---|---|---|

| D-Amino Acid Incorporation | Can induce β-turn structures (e.g., Type I' or II'). mdpi.comresearchgate.net | The change in stereochemistry at the α-carbon alters the allowed Ramachandran angles, favoring turn conformations. |

| Generally destabilizes α-helical and β-sheet structures in L-peptides. nih.gov | Disrupts the regular hydrogen-bonding patterns and side-chain packing required for these secondary structures. | |

| Allyl Group Cyclization (Stapling) | Stabilizes α-helical structures. mdpi.com | Covalent linkage between side chains (e.g., at positions i and i+4) prevents unwinding of the helix. |

| Reduces overall conformational flexibility. mdpi.com | The macrocyclic constraint locks the peptide backbone into a more rigid structure. |

Role in Non-Natural Amino Acid Libraries and Scaffolds

This compound is an important building block for the construction of non-natural amino acid libraries and diverse molecular scaffolds. mdpi.comcpcscientific.com Combinatorial libraries of peptides and peptidomimetics are synthesized to screen for new therapeutic leads. nih.govnih.gov The inclusion of building blocks like this compound dramatically expands the chemical space and structural diversity of these libraries beyond what is achievable with the 20 proteinogenic amino acids. mdpi.comsigmaaldrich.com

The dual functionality of this compound—a D-amino acid backbone and a reactive allyl side chain—makes it particularly powerful for scaffold diversification. A single linear peptide library containing one or more allyl-modified residues can serve as a precursor to multiple libraries of constrained scaffolds. mdpi.com For instance, applying ring-closing metathesis to the initial library can generate a library of monocyclic peptides. mdpi.combeilstein-journals.org Further chemical manipulations using the remaining functionality can lead to even more complex architectures, such as bicyclic peptides. mdpi.com This strategy allows for the efficient generation of structurally diverse molecules from a common intermediate, enhancing the probability of discovering compounds with high affinity and specificity for a biological target. diva-portal.org

Post Synthetic Functionalization and Derivatization of Boc D Tyr All Oh Containing Peptides

Allyl Group Deprotection Strategies

The selective removal of the allyl protecting group from the tyrosine side chain is a critical step that opens the door for further functionalization. This process must be efficient and mild enough to avoid degradation of the peptide backbone or other sensitive functional groups.

The most prevalent and reliable method for the deprotection of allyl ethers and esters is through palladium(0)-catalyzed allylic transfer. google.comsigmaaldrich.com This reaction, often referred to as the Tsuji-Trost reaction, involves the use of a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to facilitate the removal of the allyl group. google.comrsc.org The process requires an allyl group scavenger, a nucleophilic species that accepts the transferred allyl group. researchgate.net

Commonly used scavengers include morpholine, N-methylaniline, and N,N'-dimethylbarbituric acid. google.com The reaction is typically carried out under mild, neutral conditions, making it compatible with sensitive peptide structures, including those with O-glycosidic bonds. google.com A useful protocol involves treating the peptide with Pd(PPh₃)₄ in a solvent mixture of chloroform, acetic acid, and N-methylmorpholine. sigmaaldrich.com This method is advantageous for its efficiency and compatibility with automated peptide synthesis. google.com

It is important to note that while effective, the presence of sulfur-containing amino acids like cysteine can sometimes interfere with palladium catalysis by poisoning the catalyst. nih.gov Careful selection of reaction conditions and scavengers is therefore crucial for successful deprotection.

Table 1: Common Reagents for Palladium(0)-Catalyzed Allyl Deprotection

| Component | Example Reagent | Role |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Facilitates allyl group transfer |

| Scavenger | Morpholine, N-Methylaniline, N,N'-Dimethylbarbituric acid | Accepts the cleaved allyl group |

| Solvent System | Chloroform/Acetic Acid/N-Methylmorpholine | Provides reaction medium |

While palladium catalysis is the gold standard, several alternative methods for allyl group removal have been developed, which can be useful in specific contexts or to avoid potential issues with palladium. These methods often exploit the reactivity of the allylic double bond. organic-chemistry.org

One strategy involves isomerization of the allyl ether to a more labile enol ether using a strong base like potassium tert-butoxide (KOtBu), followed by mild acidic hydrolysis. organic-chemistry.org However, this method is not suitable for base-sensitive substrates. organic-chemistry.org

Other approaches include oxidative cleavage, where the allyl group is dihydroxylated and then cleaved with an oxidizing agent like sodium periodate (B1199274). organic-chemistry.org Additionally, methods using reagents such as dimethylsulfoxide-sodium iodide have been reported for the deprotection of allyl ethers under specific conditions. tandfonline.com While these methods offer alternatives, they often have limitations in terms of substrate scope and compatibility with the diverse functional groups present in peptides. tandfonline.com

Click Chemistry Applications of the Allyl Moiety

The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for bioconjugation. acgpubs.orgnd.edu The allyl group of Boc-D-tyr(all)-OH serves as a precursor for several powerful click reactions, enabling the site-specific labeling and modification of peptides.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole linkage. organic-chemistry.org While the allyl group itself does not directly participate in the standard CuAAC reaction, it can be readily converted into a reactive partner. For instance, the allyl group can be functionalized to introduce an alkyne or an azide (B81097) moiety.

A more direct application involves a three-component reaction where an azide, a terminal alkyne, and an allyl halide react in the presence of a copper(I) catalyst to form a 5-allyl-1,2,3-triazole. acs.orgresearchgate.net This demonstrates the utility of the allyl group as an active participant in cycloaddition reactions under specific conditions. acs.orgresearchgate.net The CuAAC reaction is known for its high efficiency and specificity, proceeding under mild, often aqueous conditions. organic-chemistry.org

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. google.comacs.org This reaction occurs between a strained alkyne, such as a cyclooctyne (B158145) or norbornene derivative, and an azide without the need for a metal catalyst. google.commcmaster.ca

The allyl group on a peptide can be modified to introduce an azide, which can then react with a strained alkyne-containing molecule. For instance, a peptide containing an allyl group can be subjected to ozonolysis to generate an aldehyde, which can then be converted to an azide. This azide-functionalized peptide is then ready to undergo SPAAC with a cyclooctyne- or norbornene-tagged probe. This approach allows for copper-free ligation, which is highly advantageous for in vivo applications. acs.org

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. nih.gov This reaction is considered a "click" reaction due to its high efficiency and orthogonality. mdpi.com The allyl group of a this compound modified peptide is a perfect substrate for this reaction. nih.gov

The reaction is typically initiated by a radical initiator, which can be generated either thermally or photochemically. nih.govmdpi.com Photo-initiation, often using a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and UV light, is particularly attractive as it allows for spatial and temporal control over the ligation. mdpi.commpg.de This "photo-click" chemistry is oxygen-insensitive and can be performed under mild, aqueous conditions. rsc.org

The thiol-ene reaction has been successfully used for the on-resin macrocyclization of peptides, where the allyl group of a modified tyrosine reacts with the thiol group of a cysteine residue within the same peptide chain. nih.govnih.gov This strategy provides a rapid and efficient method for creating cyclic peptides with enhanced stability and conformational rigidity. nih.gov

Table 2: Click Chemistry Reactions Involving the Allyl Group

| Reaction | Key Reactants | Catalyst/Initiator | Product Linkage | Key Features |

|---|---|---|---|---|

| CuAAC (via modification) | Alkyne, Azide | Copper(I) | 1,2,3-Triazole | High efficiency, specific regioselectivity. organic-chemistry.org |

| SPAAC (via modification) | Strained Alkyne (e.g., Cyclooctyne), Azide | None (Strain-promoted) | 1,2,3-Triazole | Copper-free, biocompatible. google.com |

| Thiol-Ene Reaction | Alkene (Allyl group), Thiol | Radical Initiator (e.g., DMPA + UV light) | Thioether | Photo-controllable, oxygen-insensitive. nih.govrsc.org |

Bioconjugation Strategies

The O-allyl group of a tyrosine residue, once incorporated into a peptide sequence, offers a bioorthogonal handle for a variety of conjugation reactions. These modifications allow for the attachment of reporter molecules, the formation of cyclic structures, and the linkage to other biomolecules or surfaces.

Site-specific labeling is crucial for understanding protein function, and the O-allyl tyrosine residue provides a unique reactive site for such modifications.

One prominent strategy involves palladium-catalyzed π-allyl chemistry . While often used to introduce an allyl group to a native tyrosine, the underlying principle can be applied for conjugation. hku.hkchinesechemsoc.orgresearchgate.net The palladium catalyst activates the allyl ether, forming an electrophilic π-allylpalladium complex. This intermediate can then be intercepted by a variety of nucleophiles, effectively labeling the original tyrosine position. This method is highly selective for tyrosine under mild, biocompatible conditions. hku.hkthieme-connect.com For instance, a long-wavelength fluorescent probe containing an active π-allyl group has been designed to react selectively with tyrosine residues, enabling the study of local protein environments. researchgate.net

Another powerful technique is the photoclick chemistry between a genetically encoded O-allyl-tyrosine and a tetrazole derivative. nih.gov This reaction proceeds upon photoirradiation, providing excellent spatial and temporal control over the labeling process, making it suitable for applications in living cells.

Enzymatic methods can also achieve site-specific labeling, although they modify the tyrosine ring rather than the allyl group directly. For example, mushroom tyrosinase can oxidize the tyrosine phenol (B47542) to a reactive 1,2-quinone. acs.org This quinone intermediate readily undergoes a strain-promoted [4+2] cycloaddition with bicyclo[6.1.0]nonyne (BCN) derivatives, allowing for the attachment of various payloads like fluorophores or drug molecules. thieme-connect.comacs.org

Finally, hypervalent iodine reagents, specifically ethynylbenziodoxolones (EBX), have been shown to react selectively with tyrosine residues under mild conditions to form stable vinylbenziodoxolone (VBX) bioconjugates. These VBX adducts serve as a platform for further orthogonal modifications. acs.org

Functional Group Interconversions of the Allyl Moiety

The carbon-carbon double bond of the allyl group is a gateway to a rich variety of chemical transformations. These reactions can alter the functionality of the peptide side chain, introducing new chemical properties or providing handles for secondary reactions.

The allyl double bond can be readily oxidized through several well-established methods to introduce oxygen-containing functional groups.

Dihydroxylation : The conversion of the alkene to a vicinal diol is a common transformation, typically achieved using osmium tetroxide (OsO₄). acs.org The reaction proceeds via a concerted syn-addition, forming a cyclic osmate ester intermediate which is then hydrolyzed to yield a cis-diol. acs.orgnih.govacs.org To overcome the toxicity and high cost of stoichiometric OsO₄, catalytic versions are widely used, employing a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄. acs.org This method has been applied to the dihydroxylation of complex molecules, including those derived from amino acids. openstax.orgwikipedia.org

Epoxidation : The allyl group can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally straightforward and provides a reactive three-membered ring that can be opened by various nucleophiles. The epoxidation of allyl-functionalized polymers has been shown to be quantitative without significant side reactions like polymer chain scission. researchgate.net Enzyme-catalyzed epoxidation is also possible; certain tyrosine-liganded hemoproteins can act as monooxygenases to epoxidize double bonds. acs.org

Oxidative Cleavage : Ozonolysis is a powerful method for cleaving the carbon-carbon double bond entirely, yielding aldehyde or ketone fragments. organic-chemistry.org The reaction involves treating the alkene with ozone (O₃) at low temperatures to form an unstable molozonide, which rearranges to a more stable ozonide. masterorganicchemistry.com The ozonide is then worked up under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions to give the desired carbonyl compounds or carboxylic acids, respectively. libretexts.org This has been used as a deprotection strategy, where an allyl group is cleaved to unmask a different functionality. slideshare.netthieme-connect.com A related one-pot procedure involves hydroxylation followed by periodate scission of the resulting diol. thieme-connect.com

A summary of common oxidation reactions on the allyl group is presented below.

| Oxidation Reaction | Reagent(s) | Product |

| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. Na₂SO₃/H₂O | Vicinal Diol |

| Epoxidation | m-CPBA | Epoxide |

| Oxidative Cleavage | 1. O₃ 2. DMS (reductive workup) | Aldehyde(s)/Ketone(s) |

| Oxidative Cleavage | 1. O₃ 2. H₂O₂ (oxidative workup) | Carboxylic Acid(s)/Ketone(s) |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Methyl Ketone |

The allyl group can also undergo addition reactions with halogens and hydrogen halides, introducing halogen atoms that can serve as synthetic handles for subsequent reactions, such as cross-coupling.

Halogenation : The addition of halogens (e.g., Br₂, I₂) across the double bond typically yields a vicinal dihalide. For more selective halogenation at the allylic position (substituting a hydrogen on the carbon adjacent to the double bond), N-bromosuccinimide (NBS) is the reagent of choice. masterorganicchemistry.comnih.gov The reaction proceeds via a free-radical chain mechanism initiated by light or a radical initiator, where a low concentration of Br₂ is generated in situ, favoring allylic substitution over addition to the double bond. masterorganicchemistry.comnih.govrsc.org

Iodocyclization : In the presence of an iodine source (e.g., I₂), the O-allyl tyrosine side chain can undergo an electrophilic iodocyclization reaction. The phenolic oxygen can act as an intramolecular nucleophile, attacking the iodonium (B1229267) intermediate formed at the double bond to generate a five- or six-membered heterocyclic ring containing an iodo-methyl group. This transformation has been observed in related 2-allyl phenol systems. hku.hknih.gov

Hydrohalogenation : The addition of hydrogen halides (HBr, HCl, HI) across the allyl double bond follows Markovnikov's rule, where the hydrogen adds to the carbon that already has more hydrogen atoms, and the halide adds to the more substituted carbon, forming a secondary halide. acs.org

| Halogenation Reaction | Reagent(s) | Typical Product |

| Allylic Bromination | NBS, light/initiator | Allylic Bromide |

| Dihalogenation | Br₂ or I₂ | Vicinal Dihalide |

| Hydrohalogenation | HBr or HI | 2-Halopropyl Ether |

| Iodocyclization | I₂ | Iodinated Furan/Pyran Ring |

The allyl group is an excellent substrate for various transition metal-catalyzed reactions, most notably olefin metathesis, which allows for the formation of new carbon-carbon bonds.

Ring-Closing Metathesis (RCM) : When a peptide contains two olefin-bearing side chains, such as two O-allyl-D-tyrosine residues or one O-allyl-D-tyrosine and another olefinic amino acid (e.g., allylglycine), RCM can be employed to form a macrocyclic peptide. wikipedia.org This reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts. nih.govwikipedia.org The resulting "stapled" peptides often exhibit enhanced conformational stability, proteolytic resistance, and biological activity. wikipedia.org The synthesis of cyclic peptides via RCM involving Tyr(O-allyl) has been successfully demonstrated, although side reactions such as the formation of desallyl-tyrosine can occur. nih.govacs.org Optimization of reaction conditions, including the choice of catalyst and the use of isomerization suppressants, is crucial for maximizing the yield of the desired cyclic product. nih.gov

Cross-Metathesis : The allyl group can also participate in cross-metathesis with another olefin, allowing for the introduction of a wide variety of functional groups onto the tyrosine side chain. Cross-metathesis on peptides containing O-allyl tyrosine has been reported, highlighting the versatility of this approach for peptide diversification.

While other cross-coupling reactions like Suzuki-Miyaura and Heck are powerful tools in peptide modification, they are more commonly performed on aryl halides (e.g., iodo-tyrosine) or triflates rather than directly on the allyl ether. openstax.org However, the intramolecular Heck reaction has been successfully used to form macrocycles from precursors containing an aryl halide and an alkene, a strategy applicable to peptides containing both a halogenated and an allyl-functionalized residue.

| Cross-Coupling Reaction | Catalyst | Reactant Partner(s) | Result |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs (Ru-based) | Second olefinic side chain in the same peptide | Macrocyclic ("stapled") peptide |

| Cross-Metathesis | Grubbs or Hoveyda-Grubbs (Ru-based) | External olefin | Elongated/functionalized side chain |

| Intramolecular Heck | Pd-based | Aryl halide on another residue in the same peptide | Macrocyclic peptide |

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-O-allyl-D-tyrosine |

| NMO | N-Methylmorpholine N-oxide |

| m-CPBA | meta-Chloroperoxybenzoic acid |

| NBS | N-Bromosuccinimide |

| BCN | Bicyclo[6.1.0]nonyne |

| EBX | Ethynylbenziodoxolone |

| VBX | Vinylbenziodoxolone |

| TPPTS | Tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt |

Stereochemical Considerations and D Amino Acid Integration in Research

Impact of D-Configuration on Peptide Conformation and Stability

The introduction of a D-amino acid into a peptide sequence can dramatically alter its three-dimensional structure and enhance its stability. nih.govrsc.org While peptides composed solely of L-amino acids often form regular secondary structures like α-helices and β-sheets, the inclusion of a D-amino acid can disrupt these patterns, inducing unique turns and folded conformations. nih.govresearchgate.net This altered conformation can lead to increased resistance to proteolytic degradation, as proteases are typically specific for L-amino acid substrates. nih.govmdpi.com Consequently, peptides containing D-amino acids often exhibit a longer biological half-life. mdpi.comnih.gov

Chiral Purity Assessment Methodologies in Research

The assessment of chiral purity is critical to ensure the quality of synthetic peptides, as the presence of the opposite enantiomer can lead to undesired byproducts. digitellinc.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric purity of amino acid derivatives. cat-online.com This technique separates the D- and L-enantiomers, allowing for their accurate quantification. cat-online.comsigmaaldrich.com Gas chromatography (GC) on a chiral column is another effective method for this purpose. cat-online.com

Enantiomeric Excess Determination Techniques

Enantiomeric excess (ee), a measure of chiral purity, can be determined by several advanced analytical techniques. In addition to chiral chromatography, mass spectrometry-based methods have been developed. ucdavis.eduacs.orgresearchgate.net One such method involves forming diastereomeric complexes with a chiral selector, which can then be differentiated and quantified by mass spectrometry. nih.govrsc.org Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to distinguish between enantiomers and determine their relative abundance.

Role of D-tyr(all) in Modulating Receptor Interactions and Biological Pathways (Theoretical Framework)

The incorporation of a D-tyrosine derivative can theoretically modulate a peptide's interaction with its biological target. A peptide's three-dimensional conformation is a key determinant of its binding affinity and specificity for a receptor. By altering the peptide's structure, the D-amino acid can enhance or diminish its interaction with a receptor, potentially altering the downstream biological response. This principle is fundamental to rational drug design, where the goal is to create peptides with optimized therapeutic properties. The introduction of a D-amino acid can lead to peptides with altered agonist or antagonist activities compared to their all-L counterparts.

Advanced Analytical Methodologies for Research Characterization of Boc D Tyr All Oh and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is indispensable for confirming the covalent structure and exploring the three-dimensional properties of Boc-D-tyr(all)-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom.

¹H-NMR spectra are used to identify all proton-containing functional groups. For a related compound, BOC-(L)-Tyr(OH)-OH, characteristic signals include those for the aromatic protons of the tyrosine ring, the α-proton, the β-protons, and the nine equivalent protons of the tert-butyl (t-Bu) group. rsc.org In this compound, additional signals corresponding to the O-allyl group are expected, including a doublet of doublets for the O-CH2 protons, a multiplet for the internal methine proton (-CH=), and two distinct signals for the terminal vinyl protons (=CH2).

¹³C-NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. For the parent structure Boc-Tyr(All)-OH, characteristic chemical shifts have been reported. uu.nl The spectrum of this compound would be expected to show signals for the carbonyl carbons of the Boc group and the carboxylic acid, carbons of the aromatic ring, the α- and β-carbons, the quaternary and methyl carbons of the Boc group, and the three distinct carbons of the allyl group.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY maps the coupling relationships between protons, confirming, for example, the connection between the α-H and β-H2 protons. HSQC correlates protons with their directly attached carbon atoms, allowing for definitive assignment of the ¹H and ¹³C signals. Such techniques are crucial for resolving signal overlap and confirming the full structure of derivatives. nih.gov

Table 1: Representative NMR Data for Boc-D-tyrosine Derivatives Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. Data is compiled and representative based on analogous structures.

| Functional Group | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.40 (singlet, 9H) | ~28.3 (3C), ~80.5 (1C) |

| Carboxylic Acid (OH) | ~12.5 (broad singlet, 1H) | ~174.0 |

| Boc (C=O) | - | ~155.6 |

| α-CH | ~4.30 (multiplet, 1H) | ~56.0 |

| β-CH₂ | ~2.90-3.10 (multiplet, 2H) | ~37.9 |

| Aromatic CH | ~6.80-7.15 (2 doublets, 4H) | ~115.0, ~130.0 |

| Aromatic C-O | - | ~157.0 |

| Aromatic C-CH₂ | - | ~128.0 |

| Allyl (-O-CH₂-) | ~4.55 (doublet, 2H) | ~69.6 |

| Allyl (-CH=) | ~6.05 (multiplet, 1H) | ~133.0 |

| Allyl (=CH₂) | ~5.30-5.45 (2 doublets, 2H) | ~117.8 |

Data compiled from related structures found in sources. rsc.orguu.nlrsc.orgchemicalbook.comresearchgate.net

Mass spectrometry is a key technique for verifying the molecular weight and elemental composition of this compound.

Electrospray Ionization Low-Resolution Mass Spectrometry (ESI-LRMS) is commonly used to quickly confirm the presence of the target molecule by detecting its molecular ion. For this compound (Molecular Formula: C₁₇H₂₃NO₅, Molecular Weight: 321.37 g/mol ), common adducts would be [M+H]⁺ at m/z 322.4, [M+Na]⁺ at m/z 344.4, and [M-H]⁻ at m/z 320.4. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. The exact mass can be calculated and compared to the observed value, with a minimal mass error (typically <5 ppm) confirming the molecular formula. beilstein-journals.orgnih.govbeilstein-journals.org For a peptide containing a Boc-Tyr residue, an HRMS result showed an observed m/z of 668.3091 against a calculated value of 668.3084 for the [M+H]⁺ ion, confirming its identity. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Boc-D-Tyr-OH, its identity is routinely confirmed by IR, indicating the presence of expected functional groups. sigmaaldrich.com The spectrum of this compound would display several key absorption bands. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3350 (sharp) | N-H Stretch | Carbamate (Boc) |

| 3100-3000 | C-H Stretch | Aromatic & Alkene |

| 3000-2850 | C-H Stretch | Aliphatic |

| ~1740 | C=O Stretch | Carboxylic Acid |

| ~1690 | C=O Stretch | Carbamate (Boc) |

| ~1645 | C=C Stretch | Alkene (Allyl) |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1160 | C-O Stretch | Carbamate (Boc) |

Data based on general IR tables and analogous compounds. sigmaaldrich.comresearchgate.netlibretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an excellent tool for studying chiral molecules and their secondary structure in solution. While a single amino acid derivative like this compound does not have a defined secondary structure like a peptide, its CD spectrum provides a unique fingerprint based on its stereochemistry and the electronic transitions of its chromophores (the aromatic ring and carbonyls). nih.gov

In studies of peptides containing D-amino acids or tyrosine residues, CD is used to investigate conformational preferences, such as the formation of β-turns or other ordered structures. frontiersin.orgresearchgate.net The CD spectrum of this compound would be influenced by the D-configuration at the α-carbon. When incorporated into a peptide chain, this residue can induce specific conformational changes that can be monitored by CD. The technique is sensitive to solvent polarity, pH, and temperature, allowing for detailed studies of conformational equilibria in solution. nih.govucl.ac.uk

Chromatographic Purity and Identity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

Reversed-phase HPLC and UPLC are the standard methods for determining the purity of this compound and related derivatives. Purity levels are typically required to be greater than 95% or 98% for use in synthesis. beilstein-journals.orgavantorsciences.comchemimpex.com

In this technique, the compound is passed through a column (commonly a C18 column) with a hydrophobic stationary phase. A mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid, is used for elution. rsc.org The retention time of the compound is a characteristic property under specific conditions, and the area of the peak in the chromatogram is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

UPLC, which uses smaller particle sizes in the column stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. rsc.org

Table 3: Example HPLC/UPLC Conditions for Analysis of Boc-Amino Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm) |

| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid |

| Gradient | Linear gradient, e.g., 5% to 95% B over 10-20 minutes |

| Flow Rate | 0.2-0.8 mL/min |

| Detection | UV at ~214 nm and/or ~275 nm |

Conditions are representative of those found in literature for related compounds. rsc.orgrsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for the qualitative monitoring of reactions involving this compound and for assessing the purity of its derivatives. This technique is routinely used to track the progress of synthetic steps, such as the protection of the tyrosine hydroxyl group with an allyl moiety or subsequent peptide coupling reactions.

In the analysis of this compound and related compounds, silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase is critical and is tailored to the polarity of the specific compound being analyzed. For Boc-protected amino acids, a mixture of a relatively nonpolar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (such as methanol (B129727) or acetic acid) is typically employed to achieve optimal separation. The components of the mobile phase can be varied to fine-tune the retention factor (Rf) values.

For instance, in the synthesis and purification of peptides containing Boc-protected amino acids, TLC is used to monitor the reaction's completion. The reaction progress can be visualized by the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. Visualization is typically achieved under UV light (due to the aromatic tyrosine ring) or by staining with a suitable agent, such as p-anisaldehyde, which reacts with the Boc group to produce a colored spot. nih.gov

While specific Rf values are highly dependent on the exact conditions (e.g., solvent system, plate manufacturer, temperature), general principles apply. The polarity of a molecule is a key determinant of its mobility on a normal-phase TLC plate. The Boc protecting group increases the lipophilicity of the amino acid compared to its unprotected form. Therefore, this compound would be expected to have a higher Rf value than unprotected D-tyrosine. The relative polarity, and thus the Rf value, can be modulated by the other functional groups present in the molecule. For example, a di-Boc protected amine generally exhibits a higher Rf value than its mono-Boc counterpart on a normal phase silica plate because the second Boc group further masks polar N-H bonds. chemicalforums.com

A study involving the synthesis of cyclic peptides utilized TLC on Merck pre-coated silica gel 60 F254 plates to characterize intermediates, including those derived from this compound. uu.nl Although the specific mobile phase for this exact compound was not detailed, typical solvent systems for related Boc-protected amino acids and peptides provide a reference for method development.

Interactive Data Table: Typical TLC Systems for Boc-Protected Amino Acids and Derivatives

| Analyte Type | Stationary Phase | Typical Mobile Phase Composition (v/v) | Detection Method |

| Boc-amino acids | Silica Gel 60 F254 | Dichloromethane/Methanol (e.g., 95:5) | UV (254 nm), p-Anisaldehyde stain |

| Boc-amino acids | Silica Gel 60 F254 | Ethyl Acetate/Hexane (e.g., 1:1) | UV (254 nm), Ninhydrin (after deprotection) |

| Boc-dipeptides | Silica Gel 60 F254 | Chloroform/Methanol/Acetic Acid (e.g., 90:8:2) | UV (254 nm), p-Anisaldehyde stain |

| Boc-protected amines | Silica Gel | Varies based on substrate | p-Anisaldehyde stain, KMnO4 stain |

Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography of Derivatives)

While TLC is invaluable for monitoring reactions and assessing purity, X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state. Although obtaining a single crystal of this compound itself may not be a primary research focus, the crystallographic analysis of its derivatives is crucial for understanding how the protected amino acid influences the supramolecular structure of larger molecules, such as peptides and peptidomimetics.

The structural insights gained from X-ray crystallography of Boc-tyrosine derivatives are manifold. They can confirm the stereochemistry at the α-carbon, reveal the conformation of the Boc protecting group, and elucidate the non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern crystal packing and self-assembly.

For example, studies on various Boc-protected amino acids and peptides have revealed that the urethane (B1682113) amide bond of the Boc group can adopt both cis and trans conformations in the crystalline state. nih.gov This conformational flexibility can have significant implications for the secondary structure of peptides into which these derivatives are incorporated.

In one study, the crystal structure of a dipeptide derivative, Boc-L-phenylalanyl-L-tyrosine, was investigated. rsc.org Such analyses provide precise information on bond lengths, bond angles, and torsion angles, which are critical for computational modeling and understanding the principles of molecular recognition and self-assembly. The self-assembly of this dipeptide was found to lead to the formation of microspheres or microtapes depending on the solvent system used for crystallization. rsc.org

Furthermore, the crystal structures of more complex derivatives have been determined. For instance, the X-ray crystal structure of a tetrahydroisoquinoline derivative synthesized from a Boc-tyrosine precursor confirmed the trans configuration of the final product. researchgate.net In another example, the crystal structure of a Boc-protected dehydroleucine (B49857) derivative was used to unambiguously determine the Z-configuration of the double bond. rsc.org These examples underscore the power of X-ray crystallography to resolve complex structural questions that arise during the synthesis of novel molecules derived from protected amino acids like this compound.

The analysis of N,O-Di-BOC-D-tyrosine has also been reported, where the steric bulk of the two Boc groups was found to induce conformational rigidity, which can be advantageous in stabilizing intermediate structures during multi-step syntheses. chemicalforums.com

Computational and Theoretical Studies on Boc D Tyr All Oh and Its Conjugates

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility and behavior of Boc-D-tyr(all)-OH in various environments. nih.gov MD simulations, which use classical equations of motion, can predict how a molecule's structure evolves over time, revealing its dynamic nature and preferred conformations. byu.eduacs.org

For a molecule like this compound, simulations can elucidate the rotational freedom around its various single bonds, particularly the torsion angles of the peptide backbone (φ, ψ) and the side chain (χ1, χ2). The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the allyl group on the phenolic hydroxyl of the tyrosine side chain introduces specific steric and electronic features that influence its conformational preferences.

Table 1: Illustrative Data from a Hypothetical 100 ns Molecular Dynamics Simulation of a Pentapeptide containing this compound

| Metric | Value | Interpretation |

| Average Backbone RMSD | 2.1 Å | Indicates overall structural stability of the peptide during the simulation. |

| RMSF of this compound residue | 1.5 Å | Shows moderate flexibility of this specific residue within the peptide. |

| Dominant Secondary Structure | β-turn | Suggests the residue may promote turn conformations in the peptide. rsc.org |

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure, reactivity, and conformational energies of this compound. researchgate.net These methods can accurately predict molecular geometries, vibrational frequencies, and the energies of different conformers.

Furthermore, quantum chemical calculations can predict reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, the allyl group may influence the electronic properties of the phenolic ring, which could be quantified through these calculations.

Table 2: Hypothetical Quantum Chemical Properties of the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)

| Property | Calculated Value | Significance |

| Relative Energy | 0.00 kcal/mol | Represents the global minimum energy conformation. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.1 eV | Suggests high chemical stability. |

Prediction of Conformational Preferences in Peptides